N'-[(E)-(3-chlorophenyl)methylidene]-1-heptyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide
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Overview
Description
N’-[(E)-(3-chlorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biochemistry. This particular compound is characterized by its unique structure, which includes a quinoline backbone, a chlorophenyl group, and a carbohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors with efficient heating and cooling systems.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline derivatives with additional oxygen functionalities.
Reduction: Corresponding amine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N’-[(E)-(3-chlorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Explored for its pharmacological potential as enzyme inhibitors and therapeutic agents.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the Schiff base moiety can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate
Uniqueness
N’-[(E)-(3-chlorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific combination of a quinoline backbone, a chlorophenyl group, and a carbohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H26ClN3O3 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-1-heptyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H26ClN3O3/c1-2-3-4-5-8-14-28-20-13-7-6-12-19(20)22(29)21(24(28)31)23(30)27-26-16-17-10-9-11-18(25)15-17/h6-7,9-13,15-16,29H,2-5,8,14H2,1H3,(H,27,30)/b26-16+ |
InChI Key |
XWCKPUNOVQOTJV-WGOQTCKBSA-N |
Isomeric SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC(=CC=C3)Cl)O |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
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